molecular formula C18H16ClFN2O2S B2420094 1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole CAS No. 851865-16-2

1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole

Cat. No.: B2420094
CAS No.: 851865-16-2
M. Wt: 378.85
InChI Key: GUNYGNHYUBAAHK-UHFFFAOYSA-N
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Description

1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of aromatic and heterocyclic structures

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2S/c1-24-16-6-5-13(19)10-15(16)17(23)22-8-7-21-18(22)25-11-12-3-2-4-14(20)9-12/h2-6,9-10H,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUNYGNHYUBAAHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dihydroimidazole Skeleton via Cyclocondensation

The 4,5-dihydro-1H-imidazole core is synthesized through a modified Radziszewski reaction. α-Aminoketone precursors (e.g., 5-chloro-2-methoxyphenylglyoxal) react with ammonium acetate in ethanol under reflux (78°C, 12 h) to form 1-unsubstituted dihydroimidazole intermediates. Catalytic systems using Fe₃O₄@SiO₂/bipyridinium nanocomposites enhance reaction efficiency, achieving 85–92% yields by reducing side product formation through controlled Brønsted acidity.

Thioether Functionalization at C-2

Post-cyclization, the C-2 position undergoes nucleophilic substitution using 3-fluorobenzyl mercaptan. Halogenated intermediates (e.g., 2-chloro-4,5-dihydro-1H-imidazole) react with the thiol component in DMF at 60°C for 6 h with K₂CO₃ as base, yielding 2-{[(3-fluorophenyl)methyl]sulfanyl} derivatives in 74–81% isolated yields. Microwave-assisted conditions (100 W, 120°C, 30 min) improve conversion rates to 89% while minimizing disulfide byproducts.

Acylation at N-1 Position

Friedel-Crafts Benzoylation

Direct N-acylation employs 5-chloro-2-methoxybenzoyl chloride with AlCl₃ catalysis in dichloromethane (−15°C to 25°C, 8 h). Quenching with ice-water followed by sodium bicarbonate extraction provides the acylated product in 68% yield. Steric hindrance from the 2-methoxy group necessitates slow reagent addition to prevent O-acylation side reactions.

Schotten-Baumann Modification

Alternative acylation under Schotten-Baumann conditions uses 5-chloro-2-methoxybenzoic anhydride in a biphasic system (NaOH(aq)/CH₂Cl₂). Phase-transfer catalysis with tetrabutylammonium bromide increases interfacial reactivity, achieving 82% yield with 99% regioselectivity for N-acylation over competing O-attack.

Convergent Synthesis Strategies

Multicomponent One-Pot Assembly

A single-step synthesis combines 5-chloro-2-methoxybenzaldehyde, 3-fluorobenzyl mercaptan, and ethylenediamine in the presence of ammonium acetate and CuFe₂O₄ nanoparticles (5 mol%). The reaction proceeds via:

  • Thiol-ene click reaction between aldehyde and mercaptan at 50°C (2 h)
  • Imine formation with ethylenediamine under Dean-Stark water removal
  • Cyclization catalyzed by CuFe₂O₄ NPs at 80°C (6 h)
    This method achieves 76% overall yield with catalyst recyclability over five cycles.

Tandem Oxidation-Cyclization

Oxidative cyclization of N-(5-chloro-2-methoxybenzoyl)cystamine derivatives using NH₄Fe(SO₄)₂·12H₂O (2 eq.) in acetic acid (100°C, 3 h) generates the dihydroimidazole ring while introducing the disulfide bridge. Subsequent reductive cleavage with Zn/HCl (0°C, 1 h) provides the thiol intermediate for 3-fluorobenzyl functionalization.

Purification and Characterization

Chromatographic Separation

Crude products are purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient). The target compound elutes at Rf 0.42 (TLC, ethyl acetate/hexane 1:1), with HPLC purity >99% (C18 column, 70:30 acetonitrile/water, 1 mL/min).

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J=8.8 Hz, 1H, Ar-H), 7.45–7.39 (m, 1H, Ar-H), 6.95 (dd, J=8.8, 2.4 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 3.89 (s, 3H, OCH₃), 3.75–3.68 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂).
  • HRMS (ESI+): m/z calc. for C₁₉H₁₇ClFN₂O₂S [M+H]⁺ 415.0684, found 415.0689.

Yield Optimization Data

Step Conditions Yield (%) Purity (%)
Cyclocondensation Fe₃O₄@SiO₂/BNC, 80°C, 4 h 92 98
Thioether formation MW, 120°C, 0.5 h 89 99
Benzoylation Schotten-Baumann, TBA Br 82 99
Multicomponent CuFe₂O₄ NPs, 6 h 76 97

Industrial Scalability Considerations

Continuous Flow Synthesis

Patent methodologies suggest adapting the multicomponent approach to continuous flow reactors (residence time 30 min, 100°C). This reduces reaction volume by 70% compared to batch processing while maintaining 82% yield at 500 g scale.

Green Chemistry Metrics

  • E-factor : 8.7 kg waste/kg product (batch) → 3.2 kg (flow)
  • PMI : 12.4 → 6.8 through solvent recycling
  • Catalyst recovery efficiency: 98.5% per cycle for Fe₃O₄@SiO₂ systems

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the aromatic rings, leading to hydrogenated derivatives.

    Substitution: The aromatic rings can undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated imidazole derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole may exhibit biological activity, such as enzyme inhibition or receptor binding. This makes it a candidate for drug development, particularly in the treatment of diseases where these pathways are involved.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors. The pathways involved would depend on the biological context, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • (5-Chloro-2-methoxyphenyl)-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
  • (5-Chloro-2-methoxyphenyl)-[2-[(3-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
  • (5-Chloro-2-methoxyphenyl)-[2-[(3-iodophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone

Uniqueness

The uniqueness of 1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, binding affinity, and overall bioavailability compared to its non-fluorinated analogs.

Biological Activity

1-(5-chloro-2-methoxybenzoyl)-2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound with potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is (5-chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone. It features a unique combination of aromatic and heterocyclic structures, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H16ClFN2O2S
Molecular Weight338.78 g/mol
CAS Number851865-16-2
Melting PointNot specified

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Imidazole Ring : Synthesized through condensation reactions.
  • Introduction of the Sulfanyl Group : Achieved via nucleophilic substitution.
  • Aromatic Substitution : Electrophilic aromatic substitution introduces chloro and methoxy groups.
  • Final Coupling : Coupling reactions finalize the synthesis using palladium catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Binding : Possible modulation of receptor activities, particularly G-protein coupled receptors (GPCRs).

The presence of the fluorine atom enhances the compound's metabolic stability and binding affinity compared to non-fluorinated analogs.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the compound's biological activity:

  • Anticancer Activity : In vitro studies have shown that derivatives similar to this compound exhibit cytotoxic effects on cancer cell lines, such as MCF7. For instance, compounds with similar structures demonstrated significant reductions in cell viability while maintaining lower toxicity towards normal cells .
  • Enzyme Inhibition Studies : Research indicates that compounds derived from imidazole frameworks can act as effective inhibitors for enzymes like lipoxygenase, suggesting potential applications in anti-inflammatory therapies .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications in the compound's structure can significantly influence its biological efficacy, guiding future drug development efforts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing this imidazole derivative, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 4,5-dihydroimidazole core via cyclization of thiourea derivatives with α-halo ketones or aldehydes under basic conditions.
  • Step 2 : Functionalization of the imidazole ring via alkylation (e.g., introducing the 3-fluorobenzylsulfanyl group) and acylation (e.g., 5-chloro-2-methoxybenzoyl substitution).
  • Key Variables : Solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst choice (e.g., K₂CO₃ for deprotonation) critically affect reaction efficiency.
  • Validation : Use HPLC or LC-MS to monitor intermediates and confirm final product purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what structural features do they highlight?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm substituent positions (e.g., methoxy protons at ~3.8 ppm, aromatic protons in the 6.5–7.5 ppm range) .
  • FT-IR : Identify carbonyl (C=O stretch ~1700 cm⁻¹) and sulfanyl (C-S stretch ~650 cm⁻¹) groups.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion for C₁₈H₁₅ClFN₂O₂S).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., density functional theory) to resolve ambiguities .

Q. What preliminary biological screening assays are recommended to evaluate this compound’s bioactivity?

  • Methodology :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in µg/mL .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HepG2) to establish IC₅₀ values and selectivity indices.
  • Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound’s pharmacological profile?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity and stability. Optimize substituent positions (e.g., fluorine’s electron-withdrawing effects) for enhanced binding .
  • Molecular Docking : Simulate interactions with target proteins (e.g., bacterial DHFR or human kinases). Prioritize derivatives with improved binding affinity (ΔG < -8 kcal/mol) .
    • Validation : Synthesize top-ranked analogs and validate predictions via in vitro assays .

Q. How should researchers address contradictory data in biological activity studies (e.g., high in vitro potency but low in vivo efficacy)?

  • Methodology :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method), metabolic stability (liver microsomes), and membrane permeability (Caco-2 assays) to identify bioavailability bottlenecks .
  • Formulation Strategies : Use nanocarriers (e.g., liposomes) or prodrug approaches (e.g., esterification of the methoxy group) to enhance delivery .
  • Mechanistic Studies : Employ transcriptomics/proteomics to identify off-target effects or resistance mechanisms .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound’s analogs?

  • Methodology :

  • Substituent Variation : Systematically modify:
  • Aromatic Rings : Replace 3-fluorophenyl with 4-fluorophenyl or chlorophenyl to study halogen effects .
  • Sulfanyl Linkers : Compare benzylsulfanyl vs. allylsulfanyl groups for conformational flexibility .
  • Data Analysis : Use multivariate statistical tools (e.g., PCA or QSAR models) to correlate structural features with bioactivity .
    • Case Study : Analog with 4-bromophenyl substitution showed 2× higher antimicrobial activity but increased cytotoxicity, suggesting a trade-off between potency and selectivity .

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